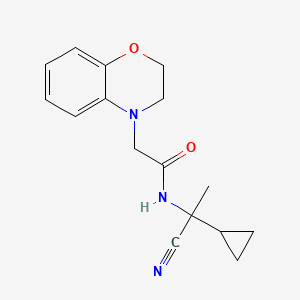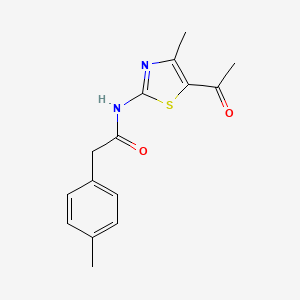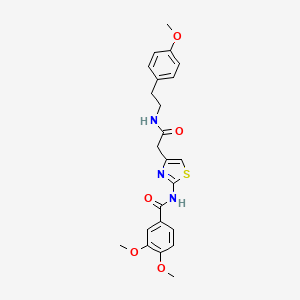
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. This compound features a unique structure combining a cyclopropyl group, a cyano group, and a benzoxazine moiety, which may contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an o-aminophenol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be done by reacting the benzoxazine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Addition of the Cyclopropyl and Cyano Groups: The final step involves the addition of the cyclopropyl and cyano groups. This can be achieved through a nucleophilic substitution reaction where a suitable cyclopropyl halide reacts with a cyano precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
科学研究应用
Chemistry
In chemistry, N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound might be explored for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals, particularly if it exhibits desirable biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The cyano group might act as an electrophile, while the benzoxazine ring could participate in hydrogen bonding or hydrophobic interactions with the target.
相似化合物的比较
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide: can be compared with other benzoxazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group, a cyano group, and a benzoxazine ring. This combination is not commonly found in other compounds, which may result in unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(11-17,12-6-7-12)18-15(20)10-19-8-9-21-14-5-3-2-4-13(14)19/h2-5,12H,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMBJKCGGIEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)
![N-[5-[4-cyano-3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]phenyl]pyrazin-2-yl]cyclopropanecarboxamide](/img/structure/B2712921.png)


![2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B2712927.png)
![3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2712930.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2712933.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2712937.png)

![(4R)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)
![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)

